molecular formula C8H10F3N3 B1384382 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine CAS No. 1016703-80-2

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine

Cat. No.: B1384382
CAS No.: 1016703-80-2
M. Wt: 205.18 g/mol
InChI Key: YUQAVILCPARHDM-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrimidine core with a methyl group at the 2-position and a trifluoromethyl group at the 6-position

Mechanism of Action

Target of Action

Similar compounds have shown antifungal and antibacterial activities .

Mode of Action

It’s known that similar compounds can engage in hydrogen bonding with enzymes like succinate dehydrogenase (sdh) at specific sites . This interaction could potentially inhibit the enzyme’s activity, leading to its antifungal and antibacterial effects.

Biochemical Pathways

The inhibition of enzymes like sdh could disrupt the citric acid cycle, affecting energy production in the targeted organisms .

Pharmacokinetics

Similar compounds have shown promising antiproliferative activities against certain human tumor cell lines , suggesting potential bioavailability.

Result of Action

Similar compounds have demonstrated antifungal and antibacterial properties , suggesting that this compound may also exhibit these effects.

Action Environment

Similar compounds have been found to be sensitive to air , suggesting that this compound may also be sensitive to environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, this compound interacts with the NF-kB protein, modulating inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . This compound also influences cell signaling pathways, such as the NF-kB pathway, thereby modulating inflammatory responses in microglial cells . Furthermore, it affects gene expression and cellular metabolism, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Additionally, this compound interacts with the NF-kB protein, inhibiting its activation and subsequent inflammatory responses . Molecular docking studies have shown that this compound forms favorable interactions with the active residues of these proteins, contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that the compound retains its neuroprotective and anti-inflammatory properties over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination . The compound’s metabolic pathways also involve conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to diffuse easily into cells, where it accumulates in specific compartments . This distribution pattern is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 2,2,2-trifluoroacetylacetone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol, leading to the formation of the desired pyrazolo[1,5-A]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its biological activity.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.

    6-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine: Lacks the methyl group, which may affect its pharmacokinetic properties and target specificity.

Uniqueness

The presence of both the methyl and trifluoromethyl groups in 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-5-2-7-12-3-6(8(9,10)11)4-14(7)13-5/h2,6,12H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQAVILCPARHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(CNC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine
Reactant of Route 3
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine
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2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine
Reactant of Route 5
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine
Reactant of Route 6
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine

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